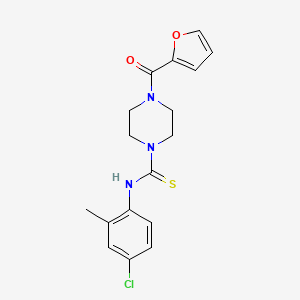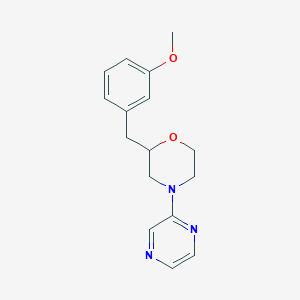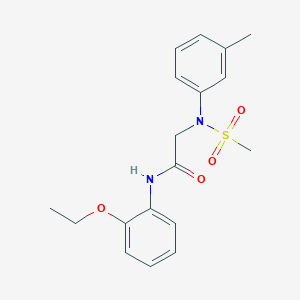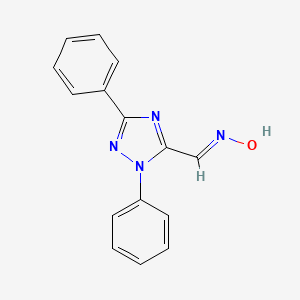
N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation.
Wirkmechanismus
N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide works by inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that promote cancer cell growth and survival. By blocking BTK, N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is able to disrupt these pathways and inhibit the growth and proliferation of cancer cells.
Biochemical and physiological effects:
In addition to its effects on cancer cells, N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has also been shown to have effects on the immune system. Specifically, it has been shown to inhibit the activation and proliferation of B cells, which are involved in the immune response. This could have implications for the use of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is that it has shown promise as a targeted therapy for certain types of cancer, meaning that it may be more effective and have fewer side effects than traditional chemotherapy. However, one limitation is that it is still in the early stages of development and has not yet been tested in large-scale clinical trials.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide. One area of interest is the use of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of more potent and selective BTK inhibitors that could be used in the treatment of a wider range of cancers and autoimmune diseases. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in humans.
Synthesemethoden
The synthesis of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials include 4-chloro-2-methylphenylamine, furan-2-carboxylic acid, and piperazine-1-carbothioamide. These compounds are then reacted together in the presence of various reagents and catalysts to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been the subject of several scientific studies that have investigated its potential as a cancer treatment. One study published in the journal Cancer Research found that N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide was effective at inhibiting the growth and survival of cancer cells in vitro and in vivo. Another study published in the journal Oncotarget showed that N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide was able to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-12-11-13(18)4-5-14(12)19-17(24)21-8-6-20(7-9-21)16(22)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHORJWKYIRSJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-ethylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6047925.png)
![3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6047935.png)

![N-allyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6047939.png)
![5-methyl-N-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6047946.png)
![2-butyn-1-yl{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(2-furylmethyl)amine](/img/structure/B6047951.png)


![1-(3-chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B6047955.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6047959.png)
![[1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone](/img/structure/B6047961.png)
![6-isopropyl-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6047970.png)